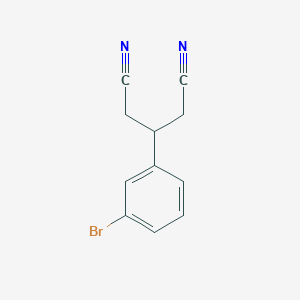
3-(3-Bromophenyl)pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)pentanedinitrile is an organic compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanedinitrile moiety. This compound is primarily used in research and development settings.
Preparation Methods
Chemical Reactions Analysis
3-(3-Bromophenyl)pentanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
3-(3-Bromophenyl)pentanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound may be investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3-(3-Bromophenyl)pentanedinitrile can be compared with other similar compounds, such as:
3-Bromobiphenyl: Similar in structure but lacks the pentanedinitrile group.
Methyldibromo glutaronitrile: Contains bromine and nitrile groups but differs in the overall structure and applications
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)pentanedinitrile |
InChI |
InChI=1S/C11H9BrN2/c12-11-3-1-2-10(8-11)9(4-6-13)5-7-14/h1-3,8-9H,4-5H2 |
InChI Key |
AOEWUMIMHJTSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


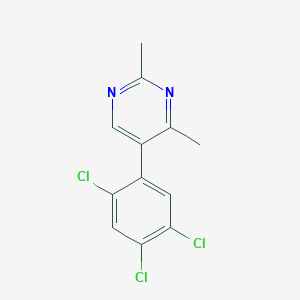
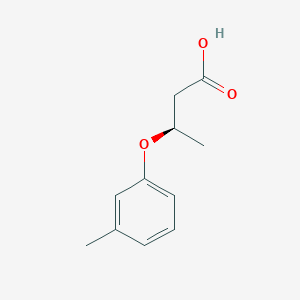
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
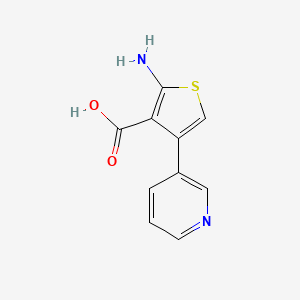

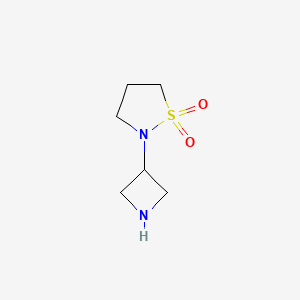
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)

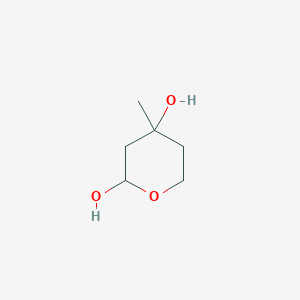
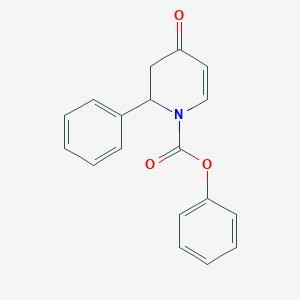
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
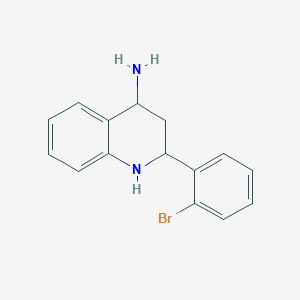
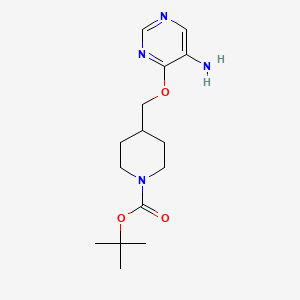
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
